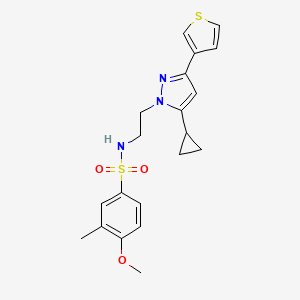
3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives and their complexes has been explored in various studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Coordination with copper(II) ions resulted in the formation of stable planar geometry complexes . Another study reported the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide through a five-step process starting from 2-nitrobenzoic acid, which included chlorination, aminolysis, reduction, condensation, and reduction with sodium borohydride, achieving a good yield of 54.5% . Additionally, a complex synthesis involving nine steps from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole led to the creation of a potential PET agent for imaging B-Raf(V600E) in cancers .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to characterize the synthesized products. X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles. The coordination of ligands and chloride anions to the copper(II) ion in the complexes resulted in a stable planar geometry around the central ion . The chemical structure of the synthesized 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was confirmed by 1H-NMR and mass spectrometry (MS) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were diverse and included oxidation, cyclization, coordination, chlorination, aminolysis, reduction, and condensation. The oxidation process using copper(II) chloride was crucial for the cyclization of the benzamide derivatives . The chlorination and aminolysis steps were part of the synthetic process for creating the trifluoromethyl phenyl benzamide compound . The synthesis of the PET agent involved a desmethylation step using TMSCl/NaI and an O-[(11)C]methylation for radiolabeling .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were influenced by their molecular structures. The benzamide derivatives that did not show cytotoxic activity had different properties compared to the derivatives and complexes that exhibited significant cytotoxicity against various human cancer cell lines. The complexes, in particular, demonstrated smaller IC50 values, indicating higher potency . The luminescent properties of the naphthalimide connected to benzoic acid chloride derivatives were investigated, revealing aggregation-enhanced emission (AEE) in aqueous-DMF solution and multi-stimuli-responsive properties, including mechanochromic behavior .
Scientific Research Applications
Chemical Variability and Properties
The chemistry and properties of compounds containing benzimidazole and benzthiazole structures have been reviewed, highlighting their preparation, properties, and complex formation capabilities. These compounds exhibit interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for similar compounds like "3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide" (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine structures have been identified as versatile scaffolds for kinase inhibition due to their ability to interact with kinases via multiple binding modes. This characteristic underscores the potential of structurally related compounds in the development of new kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Phase Behavior and Applications of Ionic Liquids
Research on the phase behavior of ionic liquids with various solutes, including aromatic compounds, indicates potential applications in separation processes and extraction from original matrices. This suggests that compounds with aromatic structures could be explored for their solubility and interaction with ionic liquids for potential industrial applications (Visak et al., 2014).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which can lead to persistent perfluoroalkyl acids, emphasizes the need for understanding the degradation pathways of fluorinated compounds. This area of research is critical for evaluating the environmental fate and potential remediation strategies for fluorinated compounds (Liu & Mejia Avendaño, 2013).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials highlights the potential of compounds with aromatic heterocycles in the development of electronic devices and luminescent elements (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds can act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway . They can also delay preconditioning, reduce infarct size, and prevent cardiac ischemia .
Biochemical Pathways
Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain . This has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .
Pharmacokinetics
Similar compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown superior antipromastigote activity . For instance, one compound displayed an activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
Similar compounds have been found to be very effective against major crop pests such as alternaria species, including early blight of tomato and potato .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQRQVSGHPUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)


![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)
![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)
![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)
